molecular formula C11H10N2O2S2 B2522905 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1421585-73-0

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2522905
CAS No.: 1421585-73-0
M. Wt: 266.33
InChI Key: SHNIBGVBRKTXCB-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.33. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study focused on the green synthesis of thiophene-based compounds, including thiophenyl pyrazoles and isoxazoles, using a 1,3-dipolar cycloaddition methodology. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Sowmya et al., 2018).

Heterocyclic Synthesis

Another research highlighted the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. These findings contribute to the field of heterocyclic chemistry by providing new pathways for synthesizing diverse pyrazole, isoxazole, and other derivatives (Mohareb et al., 2004).

Computational and Optical Properties

Research on pyrazole-thiophene-based amide derivatives synthesized through various methodologies revealed insights into their structural features and nonlinear optical properties. Computational applications, including DFT calculations, were used to investigate the electronic structure and predict NMR data, indicating potential applications in materials science (Kanwal et al., 2022).

Structural and Thermal Studies

Studies on novel pyrazole derivatives with thiophene substitution provided detailed structural analysis through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These compounds showed promising thermal stability and nonlinear optical properties, suggesting their utility in various scientific applications (Kumara et al., 2018).

Antitumor Agents

A synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against HepG2 cell lines. This research paves the way for the development of new anticancer agents based on thiophene derivatives (Gomha et al., 2016).

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(8-2-1-5-16-8)13-11-12-7-3-4-15-6-9(7)17-11/h1-2,5H,3-4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNIBGVBRKTXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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